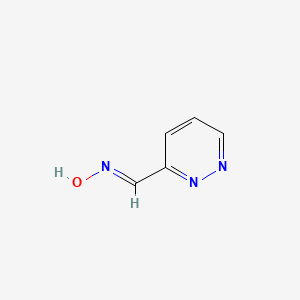

Pyridazine-3-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridazine-3-carbaldehyde oxime is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . It is related to Pyridine-3-carbaldehyde, also known as nicotinaldehyde, which is an organic compound with the formula C5H4NCHO .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations, such as DFT/B3LYP/6–311+G (d,p) level of theory . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridazine derivatives can participate in various chemical reactions, including [3 + n] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques, such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular formula of a related compound, Pyridine-3-carbaldehyde, is C6H5NO .Applications De Recherche Scientifique

Antioxidative Activity in Maillard Reaction Products

Research has shown that certain heterocyclic compounds, including pyridazine derivatives, exhibit antioxidative activity. Although the study by Yanagimoto et al. (2002) primarily focused on pyrroles and furans, it highlighted the broader interest in heterocyclic compounds' antioxidative properties, potentially including Pyridazine-3-carbaldehyde oxime derivatives in related contexts. This investigation into Maillard reaction products' antioxidative properties suggests a potential area of application for this compound derivatives in food science and preservation (Yanagimoto et al., 2002).

Facilitating Synthesis of Multifunctionalized Pyridazines

Komkov et al. (2015) reported on a facile synthesis method for functionalized 3-carbamide pyridazines, starting from readily available chlorovinyl aldehydes and oxamic acid thiohydrazides through cascade imination/electrocyclization. This methodology underscores the role of this compound derivatives in synthesizing steroidal pyridazines, which are of interest due to their potential biological activities, including anticancer properties (Komkov et al., 2015).

Role in Metal-Organic Frameworks and Coordination Chemistry

Studies have also demonstrated the utility of pyridazine and its derivatives in coordination chemistry, particularly in forming complexes with transition metals. For instance, the use of this compound derivatives in generating metal-organic frameworks or as ligands in complexation reactions could be inferred from the broader research trends in the field, such as the synthesis and characterization of dinuclear and trinuclear complexes involving pyridyl oximes. These complexes are studied for their structural peculiarities and potential applications in catalysis, magnetic materials, and more (Konidaris et al., 2009).

Anticancer and Antimicrobial Potentials

Further exploration into pyridazine derivatives has unveiled their potential as frameworks for designing anticancer and antimicrobial agents. For example, pyridazine-based scaffolds have been identified as privileged structures in cancer therapy, targeting protein kinase inhibition among other mechanisms. This highlights the importance of this compound derivatives in medicinal chemistry for developing novel therapeutic agents with optimized physico-chemical properties, efficacy, and safety profiles (Jaballah et al., 2017).

Safety and Hazards

Orientations Futures

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the properties of these compounds in more detail.

Propriétés

IUPAC Name |

(NE)-N-(pyridazin-3-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-7-4-5-2-1-3-6-8-5/h1-4,9H/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMYFNDMUOCIMO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)